molecular formula C7H5F3N2O2 B11765990 Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate

Cat. No.: B11765990
M. Wt: 206.12 g/mol
InChI Key: JWWODYRITNUBHP-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with a trifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate typically involves the reaction of pyridazine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated systems and high-throughput screening can optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyridazines with various functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interfere with metabolic pathways by binding to active sites or allosteric sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • Methyl pyridazine-4-carboxylate
  • 5-(trifluoromethyl)pyridazine-4-carboxylic acid
  • Methyl 5-fluoro-2-(trifluoromethyl)-4-pyridinecarboxylate

Comparison: Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is unique due to the presence of both a trifluoromethyl group and a carboxylate ester, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)pyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-12-3-5(4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWODYRITNUBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=NC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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